molecular formula C24H30N6O2 B8103333 Cdk12-IN-E9

Cdk12-IN-E9

カタログ番号 B8103333
分子量: 434.5 g/mol
InChIキー: CDCHESFKYUNJPV-FQEVSTJZSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cdk12-IN-E9 is a useful research compound. Its molecular formula is C24H30N6O2 and its molecular weight is 434.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Cdk12-IN-E9 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cdk12-IN-E9 including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

  • Role in Overcoming Drug Resistance in Cancers : A study by Gao et al. (2017) demonstrated that the inhibitor E9 can overcome resistance mechanisms in cancer treatments. This inhibitor targets CDK12 and is effective against neuroblastoma and lung cancer by evading ABC transporter-mediated drug efflux, a common resistance mechanism (Gao et al., 2017).

  • Impact on Breast Cancer Cell Invasion and mRNA Splicing : Tien et al. (2017) found that CDK12 regulates alternative last exon mRNA splicing and is critical for breast cancer cell invasion. Their research highlights CDK12's specific role in modulating gene expression relevant to cancer progression (Tien et al., 2017).

  • Potential as a Therapeutic Target : Lui et al. (2018) discussed CDK12's role in transcriptional and post-transcriptional processes, suggesting its potential as a therapeutic target in various cancers. The study highlights CDK12's influence on gene expression related to DNA damage response and genomic stability (Lui et al., 2018).

  • CDK12 and Breast Cancer Stemness : Peng et al. (2019) showed that overexpression of CDK12 promotes breast cancer progression and maintains cancer stemness by activating specific signaling pathways. This suggests CDK12's role in the initiation and progression of breast cancer (Peng et al., 2019).

  • CDK12 in Tumorigenesis : Studies by Paculova et al. (2017) and Liu et al. (2020) highlighted the emerging roles of CDK12 in tumorigenesis. CDK12 mutations and amplifications are associated with various malignancies, and targeting CDK12 is a promising strategy for cancer therapy (Paculova et al., 2017), (Liu et al., 2020).

  • CDK12 and Genomic Stability in Ovarian Cancer : Popova et al. (2016) discussed CDK12's role in ovarian cancer, showing its association with a distinct genomic instability pattern, characterized by tandem duplications, which is important in understanding its function in genome maintenance and oncogenesis (Popova et al., 2016).

  • CDK12 Inhibitors as Therapeutics : Jiang et al. (2021) reported on the development and characterization of CDK12-specific degraders, demonstrating their potent antiproliferative effects and potential as therapeutic agents in cancer treatment (Jiang et al., 2021).

  • CDK12 in Advanced Prostate Cancer : Nguyen et al. (2020) and Reimers et al. (2020) highlighted the significance of CDK12 alterations in prostate cancer, showing its association with more aggressive clinical features and poor survival outcomes, thus emphasizing its potential as a target for therapy (Nguyen et al., 2020), (Reimers et al., 2020).

特性

IUPAC Name

N-[3-[[3-ethyl-5-[(2S)-2-(2-hydroxyethyl)piperidin-1-yl]pyrazolo[1,5-a]pyrimidin-7-yl]amino]phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N6O2/c1-3-17-16-25-30-22(26-18-8-7-9-19(14-18)27-23(32)4-2)15-21(28-24(17)30)29-12-6-5-10-20(29)11-13-31/h4,7-9,14-16,20,26,31H,2-3,5-6,10-13H2,1H3,(H,27,32)/t20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDCHESFKYUNJPV-FQEVSTJZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2N=C(C=C(N2N=C1)NC3=CC(=CC=C3)NC(=O)C=C)N4CCCCC4CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C2N=C(C=C(N2N=C1)NC3=CC(=CC=C3)NC(=O)C=C)N4CCCC[C@H]4CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cdk12-IN-E9

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cdk12-IN-E9
Reactant of Route 2
Reactant of Route 2
Cdk12-IN-E9
Reactant of Route 3
Reactant of Route 3
Cdk12-IN-E9
Reactant of Route 4
Reactant of Route 4
Cdk12-IN-E9
Reactant of Route 5
Cdk12-IN-E9
Reactant of Route 6
Cdk12-IN-E9

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。